N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dimethoxybenzamide is a chemical compound with a complex structure that includes a tetrahydrofuran ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of 3-hydroxytetrahydrofuran, which can be synthesized via cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane . The next step involves the reaction of 3-hydroxytetrahydrofuran with a suitable benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The hydroxyl group in the tetrahydrofuran ring and the methoxy groups on the benzene ring can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-propylbenzamide
- N-((3-hydroxytetrahydrofuran-3-yl)methyl)cinnamamide
- N-((3-hydroxytetrahydrofuran-3-yl)methyl)quinoline-8-sulfonamide
Uniqueness
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dimethoxybenzamide is unique due to the presence of both the tetrahydrofuran ring and the dimethoxybenzamide moiety
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-18-11-5-3-4-10(12(11)19-2)13(16)15-8-14(17)6-7-20-9-14/h3-5,17H,6-9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWCSJCEJCANJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.